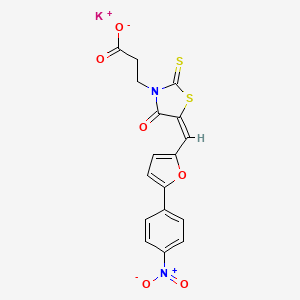![molecular formula C6H4BrN3O B13014198 7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B13014198.png)
7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine is a heterocyclic compound with the molecular formula C₆H₄BrN₃O. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a bromine atom at the 7th position and an amine group at the 2nd position on the oxazole ring fused with a pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization with an appropriate base . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C, depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolo[4,5-c]pyridines, while oxidation and reduction can lead to different functionalized derivatives .
Applications De Recherche Scientifique
7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine
- 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine
- 7-Bromo-[1,3]oxazolo[4,5-c]pyridine
Uniqueness
7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C6H4BrN3O |
|---|---|
Poids moléculaire |
214.02 g/mol |
Nom IUPAC |
7-bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H,(H2,8,10) |
Clé InChI |
NCUGGKOSOKJNKM-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C=N1)Br)OC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13014118.png)




![4-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B13014143.png)
![2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13014144.png)
![3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13014149.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile](/img/structure/B13014158.png)

![6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13014165.png)


